molecular formula C29H19ClN4OS2 B11508916 1-(2-chloro-10H-phenothiazin-10-yl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone

1-(2-chloro-10H-phenothiazin-10-yl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone

Cat. No.: B11508916
M. Wt: 539.1 g/mol
InChI Key: SZLXIEWACVGNIF-UHFFFAOYSA-N
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Description

1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ETHAN-1-ONE: is a complex organic compound that belongs to the phenothiazine and triazine families This compound is characterized by its unique structure, which includes a phenothiazine core substituted with a chloro group and a triazine moiety linked via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ETHAN-1-ONE typically involves multiple steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of 2-aminobenzenethiol with a suitable halogenated aromatic compound under acidic conditions.

    Chlorination: The phenothiazine core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Formation of the Triazine Moiety: The triazine moiety is synthesized separately by reacting an appropriate diamine with a nitrile under basic conditions.

    Coupling Reaction: The final step involves coupling the chlorinated phenothiazine with the triazine moiety using a sulfanyl linker. This step typically requires a catalyst and an appropriate solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the triazine moiety.

    Substitution: The chloro group on the phenothiazine core can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.

    Substitution: Amines, thiols; typically carried out in polar solvents with a base to facilitate nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted phenothiazine derivatives.

Scientific Research Applications

1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including its use as an antipsychotic or anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ETHAN-1-ONE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with specific receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, or neurotransmission, depending on its application.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine Derivatives: Compounds such as chlorpromazine and promethazine, which share the phenothiazine core.

    Triazine Derivatives: Compounds like atrazine and simazine, which contain the triazine moiety.

Comparison

1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ETHAN-1-ONE is unique due to its combined phenothiazine and triazine structure, which imparts distinct chemical and biological properties. Unlike simpler phenothiazine or triazine derivatives, this compound offers a broader range of applications and potential therapeutic benefits.

Properties

Molecular Formula

C29H19ClN4OS2

Molecular Weight

539.1 g/mol

IUPAC Name

1-(2-chlorophenothiazin-10-yl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C29H19ClN4OS2/c30-21-15-16-25-23(17-21)34(22-13-7-8-14-24(22)37-25)26(35)18-36-29-31-27(19-9-3-1-4-10-19)28(32-33-29)20-11-5-2-6-12-20/h1-17H,18H2

InChI Key

SZLXIEWACVGNIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

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